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Compound of Interest

Compound Name: 2-Nonanone

Cat. No.: B1664094 Get Quote

In the intricate world of flavor chemistry, methyl ketones stand out for their significant

contribution to the aroma profiles of a diverse range of food products. From the creamy notes in

dairy to the fruity bouquets in fresh produce, these volatile organic compounds are pivotal in

defining the sensory experience. This guide offers a detailed comparison of 2-nonanone and

other key methyl ketones, providing researchers, scientists, and drug development

professionals with quantitative data, experimental methodologies, and a deeper understanding

of their biochemical origins.

A Comparative Olfactory Landscape
The sensory characteristics of methyl ketones vary significantly with their molecular structure,

particularly the length of the alkyl chain. Below is a summary of the flavor profiles and other

relevant properties of 2-nonanone and its counterparts.
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Methyl
Ketone

Molecular
Formula

Molecular
Weight (
g/mol )

Flavor/Aro
ma Profile

Odor
Threshold
in Water
(ppb)

Natural
Occurrence

2-Pentanone C5H10O 86.13

Fruity,

banana-like,

sweet,

ethereal,

woody,

fermented.[1]

[2]

~20

Found in

various fruits

and dairy

products.[1]

2-Heptanone C7H14O 114.19

Cheesy

(especially

blue cheese),

fruity,

banana-like,

coconut,

waxy, green.

[3][4][5]

0.19 - 25

A key

component of

blue cheese

flavor, also

found in beer,

white bread,

butter, and

potato chips.

[6]

2-Nonanone C9H18O 142.24

Cheesy,

green, fruity,

dairy, dirty,

buttery, with

weedy and

herbal

nuances.[7]

[8]

5 - 200[9]

Present in

blue cheese,

butter,

cheddar

cheese,

coconut, fish,

and oil of rue.

2-

Undecanone

C11H22O 170.30 Waxy, fruity,

creamy, with

fatty, orris,

and floral

notes;

reminiscent

7 - 82 Found in

fruits like

bananas,

cloves,

ginger,

guava, and
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of pineapple.

[10][11]

strawberries.

[10][12]

Delving into the Experimental Realm:
Methodologies for Flavor Analysis
The characterization of flavor compounds is a multi-faceted process that combines instrumental

analysis with human sensory perception.

Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that marries the separation

capabilities of gas chromatography with the sensitivity of the human olfactory system to identify

odor-active compounds in a sample.[13][14]

Experimental Protocol:

Sample Preparation: Volatile compounds are extracted from the sample matrix using

techniques such as headspace solid-phase microextraction (HS-SPME) or solvent

extraction.

Gas Chromatographic Separation: The extracted volatiles are injected into a gas

chromatograph equipped with a capillary column. The oven temperature is programmed to

ramp up, separating the compounds based on their boiling points and polarity.

Effluent Splitting: At the end of the column, the effluent is split. One portion is directed to a

mass spectrometer (MS) for chemical identification and quantification, while the other is sent

to an olfactometry port.[15]

Olfactory Detection: A trained sensory panelist sniffs the effluent from the heated sniffing port

and records the odor's description, intensity, and duration.[13]

Data Analysis: The data from the MS detector and the sensory panelist are correlated to

identify the specific compounds responsible for the perceived aromas.
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Workflow for Gas Chromatography-Olfactometry (GC-O) Analysis.

Sensory Panel Evaluation
Sensory evaluation provides direct insight into how humans perceive flavor. A trained panel can

identify and quantify a wide range of sensory attributes.[16]

Experimental Protocol:

Panelist Selection and Training: A panel of individuals is selected based on their sensory

acuity and trained to identify and scale the intensity of various flavor attributes using

reference standards.

Sample Presentation: Samples containing the methyl ketones are prepared in a neutral base

(e.g., water or oil) at concentrations above their respective odor thresholds. The samples are

presented to the panelists in a controlled environment to minimize external biases.

Attribute Evaluation: Panelists independently evaluate each sample and rate the intensity of

predefined flavor descriptors (e.g., fruity, cheesy, green, waxy) on a structured scale (e.g., a

0-10 scale).[17]

Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed

to generate a sensory profile for each compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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